

# A Predictive Spectroscopic and Methodological Guide to 4-oxo-5-undecynoic acid

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Compound of Interest

Compound Name: 5-Undecynoic acid, 4-oxo
Cat. No.: B15460689

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Abstract: This technical guide addresses the spectroscopic characteristics of 4-oxo-5-undecynoic acid. As experimental data for this specific compound is not readily available in public-domain literature, this document provides a comprehensive set of predicted spectroscopic data based on established values for analogous chemical structures. The guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the expected spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, it outlines detailed, generalized experimental protocols for the synthesis and subsequent spectroscopic analysis of such a compound.

#### Introduction

4-oxo-5-undecynoic acid is a polyfunctional organic molecule containing a carboxylic acid, a ketone, and a terminal alkyne. These functional groups impart a unique chemical reactivity and spectroscopic signature. Understanding these spectroscopic properties is crucial for its identification, characterization, and potential application in various research and development contexts. This guide provides a predictive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra, alongside generalized experimental methodologies.

## **Predicted Spectroscopic Data**

The following tables summarize the predicted spectroscopic data for 4-oxo-5-undecynoic acid. These predictions are derived from the analysis of compounds containing similar functional groups.



Predicted <sup>1</sup>H NMR Data (Solvent: CDCl<sub>3</sub>)

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Notes
H1 (-COOH)	10.0 - 13.0	Broad Singlet	Chemical shift is concentration-dependent and the proton is exchangeable with D <sub>2</sub> O.[1][2][3][4][5]
H2 (-CH <sub>2</sub> -)	~ 2.8	Triplet	Protons alpha to the carboxylic acid.
H3 (-CH <sub>2</sub> -)	~ 2.6	Triplet	Protons alpha to the ketone.
H6 (-CH <sub>2</sub> -)	~ 2.2	Triplet	Protons adjacent to the alkyne.
H7-H9 (-CH <sub>2</sub> -)	1.2 - 1.6	Multiplet	Methylene protons of the alkyl chain.
H10 (-CH₃)	~ 0.9	Triplet	Terminal methyl group.
H5 (≡C-H)	2.5 - 3.0	Singlet/Triplet	Terminal alkyne proton. May show long-range coupling. [6][7][8][9][10]

Predicted <sup>13</sup>C NMR Data (Solvent: CDCl<sub>3</sub>)



Carbon	Predicted Chemical Shift (ppm)	Notes
C1 (-COOH)	170 - 185	Carboxylic acid carbonyl carbon.[1][2][3][11][12][13][14]
C4 (C=O)	200 - 210	Ketone carbonyl carbon.
C5 (≡C-H)	~ 80	sp-hybridized carbon of the terminal alkyne.[6][8]
C6 (≡C-)	~ 70	sp-hybridized carbon of the terminal alkyne.[6][8]
C2 (-CH <sub>2</sub> -)	~ 35	Carbon alpha to the carboxylic acid.
C3 (-CH <sub>2</sub> -)	~ 40	Carbon alpha to the ketone.
C7-C10 (-CH <sub>2</sub> -)	22 - 32	Alkyl chain carbons.
C11 (-CH <sub>3</sub> )	~ 14	Terminal methyl carbon.

# **Predicted Infrared (IR) Spectroscopy Data**



Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity/Shape	Notes
O-H (Carboxylic Acid)	2500 - 3300	Strong, Very Broad	Characteristic broad stretch due to hydrogen bonding.[2] [5][11][15][16]
C-H (sp³)	2850 - 2960	Medium to Strong	Alkyl C-H stretching.
≡C-H (Alkyne)	~ 3300	Strong, Sharp	Terminal alkyne C-H stretch.[6][17][18][19] [20]
C≡C (Alkyne)	2100 - 2260	Weak to Medium	Alkyne triple bond stretch.[6][17][18]
C=O (Ketone)	~ 1715	Strong	Ketone carbonyl stretch.[21]
C=O (Carboxylic Acid)	~ 1710	Strong	Carboxylic acid carbonyl stretch, often overlaps with the ketone C=O.[2][11] [15][16][22]
C-O (Carboxylic Acid)	1210 - 1320	Medium	C-O stretching.[15]

# **Predicted Mass Spectrometry (MS) Data**



Feature	Predicted m/z	Notes
Molecular Ion (M+)	182.23	Calculated for C <sub>11</sub> H <sub>14</sub> O <sub>3</sub> . The peak may be weak or absent.
Alpha-Cleavage	Varies	Fragmentation adjacent to the ketone is expected.[23]
McLafferty Rearrangement	Varies	Common fragmentation pattern for carboxylic acids and ketones.[1][24][25]
Loss of H <sub>2</sub> O	M - 18	Loss of water from the carboxylic acid.
Loss of -COOH	M - 45	Loss of the carboxyl group.

# **Experimental Protocols**

The following are generalized protocols for the synthesis and spectroscopic analysis of a compound like 4-oxo-5-undecynoic acid.

## Synthesis Protocol (Illustrative)

A plausible synthetic route could involve the acylation of a terminal alkyne with a dicarboxylic acid anhydride derivative, followed by hydrolysis.

- Preparation of the Grignard Reagent: To a solution of 1-hexyne in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethylmagnesium bromide in THF dropwise at 0 °C. Stir the mixture at room temperature for 1 hour.
- Acylation: In a separate flask, dissolve succinic anhydride in dry THF. Cool this solution to 0
   °C and add the prepared Grignard reagent dropwise. Allow the reaction to warm to room
   temperature and stir overnight.
- Workup and Hydrolysis: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Acidify the mixture with 1 M HCl.



Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate.
 Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

#### **NMR Spectroscopy Protocol**

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer. For <sup>1</sup>H NMR, a standard pulse program is used. For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically employed.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction.
- Analysis: Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

#### **IR Spectroscopy Protocol**

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal. For a liquid or dissolved solid, a thin film can be prepared by depositing a drop of the sample solution onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.
- Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum.
   Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.
- Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[26][27][28][29][30]

# **Mass Spectrometry Protocol**

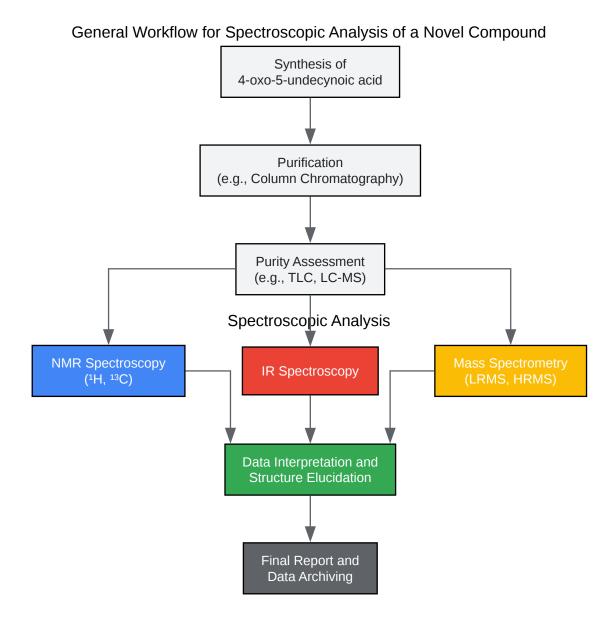


- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization ESI or Electron Impact EI). Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
- Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

## **Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound.





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Workflow for Synthesis and Spectroscopic Analysis.

#### Conclusion

This guide provides a predictive framework for the spectroscopic analysis of 4-oxo-5-undecynoic acid. The tabulated predicted data for <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry, derived from analogous structures, offer a valuable reference for researchers. The outlined experimental protocols provide a practical basis for the synthesis and characterization of this and similar molecules. The successful elucidation of the structure of a



novel compound relies on the synergistic interpretation of data from multiple spectroscopic techniques, as depicted in the provided workflow.

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